n-(1-(Cyclopentylamino)-1-oxopropan-2-yl)furan-2-carboxamide
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Overview
Description
n-(1-(Cyclopentylamino)-1-oxopropan-2-yl)furan-2-carboxamide: is a compound that belongs to the class of furan carboxamides. These compounds are known for their diverse biological activities and have been studied for various applications in medicinal chemistry and environmental science .
Preparation Methods
The synthesis of n-(1-(Cyclopentylamino)-1-oxopropan-2-yl)furan-2-carboxamide typically involves the reaction of furan-2-carboxylic acid with cyclopentylamine and a suitable acylating agent. The reaction conditions often include the use of solvents like acetonitrile and catalysts to facilitate the formation of the desired product . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
n-(1-(Cyclopentylamino)-1-oxopropan-2-yl)furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group, resulting in the formation of alcohol derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of n-(1-(Cyclopentylamino)-1-oxopropan-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets. For instance, its antiviral activity against influenza viruses is attributed to its ability to inhibit viral replication by targeting viral proteins and enzymes . The compound’s structure-activity relationship studies have shown that modifications to the furan ring and the amide group can significantly influence its biological activity .
Comparison with Similar Compounds
n-(1-(Cyclopentylamino)-1-oxopropan-2-yl)furan-2-carboxamide can be compared with other furan carboxamide derivatives such as:
Fenfuram: A fungicide used in the 1980s, known for its photochemical reactivity.
Boscalid: A modern fungicide with higher biological activity and broader action spectrum.
Methfuroxam: Another furan carboxamide derivative with unique chemical properties.
These compounds share similar structural features but differ in their specific applications and biological activities. The uniqueness of this compound lies in its potential as an antiviral agent and its diverse reactivity in chemical reactions.
Properties
Molecular Formula |
C13H18N2O3 |
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Molecular Weight |
250.29 g/mol |
IUPAC Name |
N-[1-(cyclopentylamino)-1-oxopropan-2-yl]furan-2-carboxamide |
InChI |
InChI=1S/C13H18N2O3/c1-9(12(16)15-10-5-2-3-6-10)14-13(17)11-7-4-8-18-11/h4,7-10H,2-3,5-6H2,1H3,(H,14,17)(H,15,16) |
InChI Key |
BOXWZYVFNIQWIT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1CCCC1)NC(=O)C2=CC=CO2 |
Origin of Product |
United States |
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